Hydroxy-PEG1-acid

Description

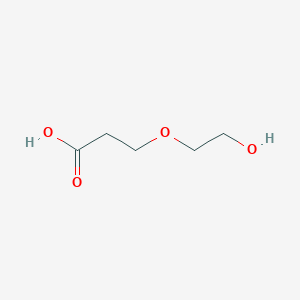

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-9-3-1-5(7)8/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIFLSYPOXYYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117786-94-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117786-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501203147 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117786-94-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501203147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Hydroxy-PEG1-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG1-acid, chemically known as 3-(2-hydroxyethoxy)propanoic acid, is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development.[1][2] This molecule incorporates a terminal hydroxyl group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit.[3] This unique structure provides a versatile platform for covalently linking molecules, enhancing solubility, and enabling precise control over the architecture of complex bioconjugates.[4][5]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound. Detailed experimental protocols for its synthesis and common conjugation reactions are provided, along with visual representations of relevant workflows and biological pathways to facilitate a deeper understanding of its utility in modern drug development.

Chemical Structure and Properties

This compound is a small, hydrophilic molecule featuring three key functional components: a primary alcohol, an ether linkage, and a carboxylic acid.[2] This combination of functional groups allows for orthogonal reactivity, meaning the hydroxyl and carboxyl groups can be addressed with different chemical reactions in a stepwise manner. The presence of the PEG spacer enhances aqueous solubility, a valuable attribute when working with hydrophobic drugs or biomolecules.[3][6] For stability during storage and shipping, this compound is often supplied as its sodium salt, as the free acid form can be prone to polymerization.[6][7][8][9]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-hydroxyethoxy)propanoic acid | [7] |

| Synonyms | OH-PEG1-COOH, Hydroxy-PEG1-carboxylic acid | [7] |

| CAS Number | 89211-34-7 | [3] |

| Molecular Formula | C₅H₁₀O₄ | [7][8] |

| Molecular Weight | 134.13 g/mol | [7][8] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [10] |

| SMILES | O=C(O)CCOCCO | |

| InChI Key | GTIFLSYPOXYYFG-UHFFFAOYSA-N | |

| Computed XLogP3 | -1.1 | [7] |

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the construction of complex therapeutic and diagnostic agents.

-

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to a monoclonal antibody.[11] Typically, the carboxylic acid is activated and reacted with an amine on the antibody, while the hydroxyl group can be used to attach the drug. The hydrophilic PEG spacer can help to improve the pharmacokinetic profile of the resulting ADC.

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are molecules that induce the degradation of specific proteins. This compound can serve as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

Mandatory Visualization

Logical Relationships: Bifunctional Nature of this compound

Caption: Orthogonal reactivity of this compound.

Experimental Workflows: Synthesis of this compound

Caption: Two-step synthesis of this compound.

Signaling Pathways: PROTAC-Mediated Protein Degradation

Caption: PROTAC mechanism utilizing a PEG linker.

Experimental Protocols

The following protocols are adapted from established chemical principles and procedures for bioconjugation. They provide a general framework for the synthesis and application of this compound. Optimization may be required for specific substrates and applications.

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol describes the final step in the synthesis of this compound from its corresponding ester precursor, ethyl 3-(2-hydroxyethoxy)propanoate.

Materials:

-

Ethyl 3-(2-hydroxyethoxy)propanoate

-

Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Methanol or a mixture of Tetrahydrofuran (THF)/water

-

Dilute Hydrochloric Acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 3-(2-hydroxyethoxy)propanoate in methanol or a THF/water mixture.

-

Add an aqueous solution of NaOH or LiOH (typically 1.1 to 2.0 equivalents).

-

Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture to a pH of approximately 7 with dilute HCl.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid product.

Expected Yield:

-

Ester hydrolysis under basic conditions is generally a high-yielding reaction, often exceeding 90%.

Protocol 2: EDC/NHS Coupling of this compound to a Protein

This protocol details the conjugation of the carboxylic acid moiety of this compound to primary amines on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

-

This compound

-

Target protein in a suitable buffer (e.g., MES buffer, pH 4.7-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)

-

EDC

-

NHS or Sulfo-NHS

-

Quenching solution (e.g., hydroxylamine, Tris, or glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 4.7-6.0).

-

Add EDC (typically 1.5-2 equivalents) and NHS or Sulfo-NHS (typically 1.5-2 equivalents) to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Add the activated linker solution to the protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0).

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

(Optional) Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.

-

Purify the protein conjugate by passing it through a desalting column or by dialysis to remove excess linker and by-products.

Characterization of the Conjugate:

-

UV-Vis Spectroscopy: To determine the degree of labeling (DOL) if the attached molecule has a distinct chromophore.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and calculate the number of attached linkers.

-

SDS-PAGE: A shift in the molecular weight of the protein band can indicate successful conjugation.

-

HPLC (Size-Exclusion or Reverse-Phase): To separate the conjugate from unreacted protein and assess purity.

-

Functional Assays: To ensure the biological activity of the protein is retained post-conjugation.

Conclusion

This compound is a highly versatile and valuable tool for researchers in drug development and the life sciences. Its defined structure, bifunctional nature, and water-solubility make it an ideal linker for creating sophisticated bioconjugates with enhanced properties. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful application of this compound in a variety of research and development endeavors.

References

- 1. This compound | 89211-34-7 | Benchchem [benchchem.com]

- 2. Hydroxy-PEG10-acid sodium salt | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. CAS 133803-81-3: Propanoic acid, 3-[2-(2-hydroxyethoxy)eth… [cymitquimica.com]

- 5. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]

- 6. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]

- 7. 3-(2-Hydroxyethoxy)propanoic acid | C5H10O4 | CID 21728278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(2-Hydroxyethoxy)propanoic acid | CymitQuimica [cymitquimica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 3-(2-Hydroxyethoxy)propanoic acid 95% | CAS: 89211-34-7 | AChemBlock [achemblock.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG1-acid, chemically known as 2-(2-hydroxyethoxy)acetic acid. This heterobifunctional molecule, featuring a terminal hydroxyl and a carboxylic acid group, is a fundamental building block in bioconjugation, drug delivery, and materials science. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and purification techniques, supported by quantitative data and process visualizations.

Synthesis of this compound

The primary and most well-documented method for synthesizing 2-(2-hydroxyethoxy)acetic acid is the Williamson ether synthesis.[1][2][3] This approach involves the reaction of an ethylene glycol monoalkoxide with a chloroacetate salt. An alternative, though less detailed in the provided literature, is the selective catalytic oxidation of diethylene glycol.

Williamson Ether Synthesis

This reliable method proceeds via a nucleophilic substitution (SN2) reaction, where the monosodium salt of ethylene glycol reacts with sodium chloroacetate.[1]

Reaction Scheme:

HO-CH₂CH₂-OH + NaOH → HO-CH₂CH₂-ONa + H₂O HO-CH₂CH₂-ONa + Cl-CH₂-COONa → HO-CH₂CH₂-O-CH₂-COONa + NaCl HO-CH₂CH₂-O-CH₂-COONa + HCl → HO-CH₂CH₂-O-CH₂-COOH + NaCl

The overall workflow for this synthesis and subsequent purification is depicted in the following diagram.

Caption: General experimental workflow for the synthesis and purification of 2-(2-hydroxyethoxy)acetic acid.

The logical progression of the Williamson ether synthesis pathway is illustrated below.

Caption: Williamson ether synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-hydroxyethoxy)acetic acid

This protocol is based on the Williamson ether synthesis method.[1][3]

Materials:

-

Anhydrous ethylene glycol

-

Sodium hydroxide (pellets)

-

Sodium chloroacetate

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

Brine solution

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or crystallization dishes

Procedure:

-

Formation of the Alkoxide: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 124 g (2.0 mol) of anhydrous ethylene glycol.[1] Carefully and portion-wise, add 20.0 g (0.5 mol) of sodium hydroxide pellets to the ethylene glycol while stirring.[1]

-

Reaction with Chloroacetate: Once the sodium hydroxide has completely dissolved, add one molar equivalent of sodium chloroacetate to the flask.

-

Reaction Incubation: Heat the reaction mixture to 80-100°C and maintain this temperature with vigorous stirring for 4-6 hours.[3]

-

Work-up and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the resulting crude sodium (2-hydroxyethoxy)acetate in water. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove unreacted ethylene glycol. Carefully acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.[3]

-

Extraction: Extract the acidified aqueous solution multiple times with ethyl acetate.[2][3]

-

Drying and Solvent Removal: Combine the organic layers and wash with brine. Dry the ethyl acetate solution over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(2-hydroxyethoxy)acetic acid.[2][3]

Protocol 2: Purification of 2-(2-hydroxyethoxy)acetic acid

The crude product from the synthesis can be further purified by either vacuum distillation or crystallization.[2][3]

Method A: Vacuum Distillation

-

Set up a vacuum distillation apparatus.

-

Transfer the crude 2-(2-hydroxyethoxy)acetic acid to the distillation flask.

-

Heat the flask gently under vacuum.

-

Collect the fraction that distills at the appropriate boiling point and pressure for 2-(2-hydroxyethoxy)acetic acid.

Method B: Crystallization

-

Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and characterization of 2-(2-hydroxyethoxy)acetic acid.

Table 1: Reagent Quantities for Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Ethylene Glycol | 62.07 | 124 | 2.0 | 4 |

| Sodium Hydroxide | 40.00 | 20.0 | 0.5 | 1 |

| Sodium Chloroacetate | 116.48 | 58.24 | 0.5 | 1 |

Table 2: Reaction Conditions

| Parameter | Value |

| Reaction Temperature | 80-100 °C[3] |

| Reaction Time | 4-6 hours[3] |

| pH for Acidification | 2-3[3] |

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₈O₄ |

| Molecular Weight | 120.10 g/mol |

| Appearance | Colorless liquid or solid |

| CAS Number | 13382-47-3 |

Conclusion

The Williamson ether synthesis provides a robust and effective method for the production of 2-(2-hydroxyethoxy)acetic acid.[2] Careful control of reaction conditions and thorough purification via vacuum distillation or crystallization are crucial for obtaining a high-purity product suitable for applications in research and drug development.[2][3] The protocols and data presented in this guide offer a solid foundation for the successful synthesis and purification of this versatile PEG linker.

References

An In-depth Technical Guide to Hydroxy-PEG1-acid and its Analogs for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the nomenclature ambiguity surrounding "Hydroxy-PEG1-acid," a term that can refer to two distinct chemical entities with different applications in scientific research and drug development. This document provides a comprehensive overview of both compounds, including their chemical properties, primary applications, and relevant experimental protocols.

Section 1: 2-(2-hydroxyethoxy)acetic acid (HEAA)

2-(2-hydroxyethoxy)acetic acid, a key metabolite of 1,4-dioxane, is a crucial biomarker for monitoring exposure to this environmental contaminant. Its quantification in biological samples is vital for toxicological and environmental studies.

Quantitative Data Summary

| Property | Value |

| CAS Number | 13382-47-3 |

| Molecular Formula | C4H8O4 |

| Molecular Weight | 120.10 g/mol |

| Synonyms | β-hydroxyethoxyacetic acid, HEAA |

| Primary Application | Biomarker for 1,4-dioxane exposure |

Metabolic Pathway of 1,4-Dioxane to HEAA

The primary metabolic pathway for 1,4-dioxane in mammals involves its oxidation by cytochrome P450 enzymes, primarily CYP2E1, to form 2-(2-hydroxyethoxy)acetic acid (HEAA), which is then excreted in the urine[1][2][3][4][5][6]. This metabolic conversion is a key process in the detoxification of 1,4-dioxane[5].

Experimental Protocol: Quantification of HEAA in Human Urine

The following is a summarized experimental protocol for the reliable quantification of β-hydroxyethoxyacetic acid in human urine by an isotope-dilution GC-MS procedure, as a reference for researchers.

1. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge an aliquot of each urine sample to remove any sediment.

-

Transfer the supernatant to a new tube for analysis.

2. Isotope Dilution:

-

Add a known amount of an isotopically labeled internal standard of HEAA to each urine sample. This is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.

3. Derivatization:

-

The carboxylic acid and hydroxyl groups of HEAA are chemically modified (derivatized) to make the molecule more volatile and suitable for Gas Chromatography (GC) analysis. This typically involves esterification followed by silylation.

4. Extraction:

-

Extract the derivatized HEAA from the urine matrix using a suitable organic solvent.

5. GC-MS Analysis:

-

Inject the extracted sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

The GC separates the derivatized HEAA from other components in the sample based on its boiling point and interaction with the GC column.

-

The MS detects and quantifies the derivatized HEAA and its internal standard by monitoring specific ion fragments.

6. Quantification:

-

The concentration of HEAA in the original urine sample is calculated by comparing the peak area ratio of the native HEAA to its isotopically labeled internal standard against a calibration curve prepared with known concentrations of HEAA.

Section 2: this compound (ADC Linker)

This molecule is a short-chain polyethylene glycol (PEG) derivative containing a terminal hydroxyl group and a terminal carboxylic acid. It is primarily used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs)[7][8]. The PEG spacer enhances the solubility and stability of the resulting ADC[9][10].

Quantitative Data Summary

| Property | Value |

| CAS Number | 89211-34-7 |

| Molecular Formula | C5H10O4 |

| Molecular Weight | 134.13 g/mol |

| Synonyms | 3-(2-hydroxyethoxy)propanoic acid |

| Primary Application | Linker for Antibody-Drug Conjugates (ADCs) |

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using a Hydroxy-PEG-acid linker generally involves a two-step process. First, the cytotoxic drug is attached to the hydroxyl group of the linker. Second, the carboxylic acid of the drug-linker conjugate is activated and then reacted with amine groups (e.g., from lysine residues) on the antibody to form a stable amide bond[11].

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate

The following protocol provides a general methodology for the synthesis of an ADC using a hydroxyl-PEG-acid linker. This is a representative protocol and may require optimization for specific antibodies and drugs.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound linker (CAS 89211-34-7)

-

Cytotoxic drug with a suitable functional group for attachment to the linker's hydroxyl group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS)

-

Reaction buffers (e.g., MES buffer for activation, PBS for conjugation)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

Part 1: Synthesis of the Drug-Linker Conjugate

-

Drug Attachment: The cytotoxic drug is covalently attached to the hydroxyl group of the this compound linker. The specific reaction chemistry will depend on the functional groups available on the drug. This step may require protecting groups for the carboxylic acid of the linker.

-

Deprotection (if necessary): If a protecting group was used for the carboxylic acid, it is removed to yield the final drug-linker conjugate.

-

Purification: The synthesized drug-linker conjugate is purified, for example, by chromatography, to remove any unreacted starting materials and byproducts.

Part 2: Conjugation of the Drug-Linker to the Antibody

-

Antibody Preparation: The antibody is prepared in a suitable reaction buffer, typically at a pH of 7.2-7.5.

-

Activation of the Drug-Linker:

-

Dissolve the drug-linker conjugate in a suitable solvent (e.g., DMSO).

-

Activate the carboxylic acid of the drug-linker by adding EDC and NHS (or Sulfo-NHS). This reaction is typically performed at room temperature for 15-30 minutes and results in the formation of an NHS-ester, which is reactive towards primary amines[11].

-

-

Conjugation Reaction:

-

Immediately add the activated drug-linker solution to the antibody solution.

-

Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or 4°C. The NHS-ester will react with the primary amine groups on the surface of the antibody (primarily from lysine residues) to form stable amide bonds.

-

-

Quenching: The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or lysine) to react with any remaining activated drug-linker.

-

Purification of the ADC:

-

The resulting ADC is purified to remove unconjugated drug-linker and other reaction components. Size exclusion chromatography is a common method for this purification step.

-

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

References

- 1. (2-Hydroxyethoxy)acetic acid (β-hydroxyethoxyacetic acid; HEAA) | Drug Metabolite | 13382-47-3 | Invivochem [invivochem.com]

- 2. (2-Hydroxyethoxy)acetic acid | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative Stress and Genotoxicity in 1,4-Dioxane Liver Toxicity as Evidenced in a Mouse Model of Glutathione Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP2E1 in 1,4-Dioxane Metabolism and Liver Toxicity: Insights from CYP2E1 Knockout Mice Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - CAS:89211-34-7 - KKL Med Inc. [kklmed.com]

- 8. This compound MedChemExpress (MCE) [chembk.com]

- 9. adcreview.com [adcreview.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Deep Dive into the Solubility of Hydroxy-PEG1-acid for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydroxy-PEG1-acid, chemically known as 2-(2-hydroxyethoxy)acetic acid, is a short-chain, hydrophilic, bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal hydroxyl group and a carboxylic acid, imparts specific solubility characteristics that are critical for its application in diverse experimental and formulation settings. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and a theoretical framework for predicting its behavior in different solvent systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value |

| Chemical Name | 2-(2-hydroxyethoxy)acetic acid |

| Synonyms | This compound, HEAA |

| CAS Number | 13382-47-3 |

| Molecular Formula | C4H8O4 |

| Molecular Weight | 120.10 g/mol [1] |

| Melting Point | 44 °C |

| Density | 1.29 g/cm³ |

Qualitative and Predicted Quantitative Solubility of this compound

Based on qualitative assessments and predictive models using Hansen Solubility Parameters (HSP), the following table summarizes the expected solubility of this compound. The HSP theory posits that "like dissolves like," where the similarity of the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters between a solute and a solvent predicts solubility.

| Solvent | Predicted Solubility | Hansen Solubility Parameters (δD, δP, δH) - Solvent | Notes |

| Water | Highly Soluble | (15.5, 16.0, 42.3) | The presence of multiple hydrogen bond donors and acceptors in this compound leads to excellent water solubility. |

| Methanol | Highly Soluble | (15.1, 12.3, 22.3) | Methanol's polarity and hydrogen bonding capabilities make it an excellent solvent for this compound. |

| Ethanol | Highly Soluble | (15.8, 8.8, 19.4) | Similar to methanol, ethanol is a good solvent for polar, protic molecules. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | (18.4, 16.4, 10.2) | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds. |

| Dimethylformamide (DMF) | Soluble | (17.4, 13.7, 11.3) | DMF is another effective polar aprotic solvent for this compound. |

| Acetone | Moderately Soluble | (15.5, 10.4, 7.0) | Acetone's moderate polarity allows for some dissolution of this compound. |

| Acetonitrile | Sparingly Soluble | (15.3, 18.0, 6.1) | The lower hydrogen bonding capacity of acetonitrile may limit the solubility of this compound. |

| Tetrahydrofuran (THF) | Sparingly Soluble | (16.8, 5.7, 8.0) | THF has lower polarity and hydrogen bonding potential compared to the other listed solvents. |

| Toluene | Insoluble | (18.0, 1.4, 2.0) | As a non-polar aromatic solvent, toluene is a poor solvent for the highly polar this compound. |

| Hexane | Insoluble | (14.9, 0.0, 0.0) | The non-polar aliphatic nature of hexane makes it unsuitable for dissolving this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in a specific solvent, a robust experimental protocol is required. The following method outlines a common approach for determining solubility through the creation of a saturated solution and subsequent quantification of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)), or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification of Dissolved this compound:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-RID/ELSD).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Visualization of Experimental Workflow and Conceptual Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for the quantitative determination of this compound solubility.

Caption: Conceptual diagram of predicting solubility using Hansen Solubility Parameters (HSP).

Conclusion

The solubility of this compound is a critical parameter for its effective use in various scientific disciplines. Its high polarity and hydrogen bonding capacity render it highly soluble in polar protic solvents like water, methanol, and ethanol, as well as polar aprotic solvents such as DMSO and DMF. For applications requiring different solvent systems, the provided experimental protocol offers a reliable method for quantitative solubility determination. Furthermore, the Hansen Solubility Parameter framework serves as a valuable predictive tool for estimating solubility in untested solvents, thereby streamlining formulation development and experimental design. This guide provides the foundational knowledge and practical methodologies for scientists and researchers to confidently work with this compound.

References

A Comprehensive Technical Guide to the Comparative Stability of Hydroxy-PEG1-acid Sodium Salt and its Free Acid Form

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of Hydroxy-PEG1-acid, a bifunctional linker, comparing its sodium salt and free acid forms. The stability of such linkers is a critical parameter in the development of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), as degradation can compromise the efficacy and safety of the final product. This document synthesizes established principles of polyethylene glycol (PEG) chemistry, outlines detailed experimental protocols for stability assessment, and presents expected stability profiles. The primary degradation pathway for the free acid form is intramolecular esterification, leading to instability. In contrast, the sodium salt form offers significantly enhanced stability, making it the preferred format for storage and formulation.

Introduction: The Critical Role of Linker Stability

This compound is a valuable heterobifunctional linker possessing a terminal hydroxyl group and a carboxylic acid, separated by a single ethylene glycol unit. This structure allows for sequential conjugation to different molecules. However, the proximity of the nucleophilic hydroxyl group and the electrophilic carboxylic acid in the free acid form creates an inherent instability. The sodium salt of the carboxylic acid mitigates this issue by preventing the intramolecular reaction. Understanding the stability profiles of both forms is paramount for robust and reproducible bioconjugation and drug development.

Core Concepts in Stability: A Comparative Overview

The primary determinant of stability for this compound lies in the reactivity of its terminal functional groups.

The Instability of this compound (Free Acid)

The free acid form of this compound is susceptible to rapid degradation through an intramolecular esterification reaction, also known as cyclization, to form a lactone.[1][2][3][4][5] This process can be catalyzed by acidic conditions. Additionally, intermolecular polymerization can occur, where the hydroxyl group of one molecule reacts with the carboxylic acid of another.[1][2][3][4][5]

Caption: Degradation pathways of this compound free acid.

The Enhanced Stability of this compound Sodium Salt

The sodium salt form provides superior stability by maintaining the carboxyl group in its deprotonated, carboxylate form (-COO⁻Na⁺). This negatively charged carboxylate is not susceptible to nucleophilic attack by the hydroxyl group, thus inhibiting both intramolecular cyclization and intermolecular polymerization.[1][2][3][4][5] This makes the sodium salt the ideal form for long-term storage and shipping.

Quantitative Stability Data: An Illustrative Comparison

While specific quantitative kinetic data for the degradation of this compound free acid versus its sodium salt is not extensively available in public literature, the following tables illustrate the expected outcomes from forced degradation studies based on established chemical principles.

Table 1: Illustrative Stability of this compound Sodium Salt under Forced Degradation

| Condition | Time (hours) | % Recovery of Parent Compound | Observations |

| Control (Solid, -20°C) | 72 | >99% | No significant degradation. |

| Acidic (0.1 M HCl, 60°C) | 72 | >98% | Minimal degradation. |

| Basic (0.1 M NaOH, 60°C) | 72 | >98% | Minimal degradation. |

| Oxidative (3% H₂O₂, RT) | 24 | ~95% | Minor oxidative degradation of the PEG backbone. |

| Thermal (Solid, 80°C) | 72 | >99% | Highly stable. |

| Photolytic (ICH Q1B) | 24 | >99% | No significant degradation. |

Table 2: Illustrative Stability of this compound (Free Acid) under Forced Degradation

| Condition | Time (hours) | % Recovery of Parent Compound | Major Degradants |

| Control (Solid, -20°C) | 72 | <90% | Lactone, Polymer |

| Acidic (0.1 M HCl, 60°C) | 24 | <10% | Lactone, Polymer |

| Basic (0.1 M NaOH, 60°C) | 72 | >95% | Stable as the sodium salt is formed in situ. |

| Oxidative (3% H₂O₂, RT) | 24 | <85% | Lactone, Polymer, Oxidized products |

| Thermal (Solid, 80°C) | 24 | <20% | Lactone, Polymer |

| Photolytic (ICH Q1B) | 24 | ~90% | Lactone, Polymer |

Experimental Protocols for Stability Assessment

To rigorously evaluate and compare the stability of this compound sodium salt and its free acid, a series of forced degradation studies should be conducted.

Caption: Experimental workflow for a comparative forced degradation study.

Materials and Reagents

-

This compound sodium salt

-

This compound (free acid)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase)

Stock Solution Preparation

-

Sodium Salt: Prepare a stock solution of 1 mg/mL in water.

-

Free Acid: Prepare a stock solution of 1 mg/mL in a suitable organic solvent like acetonitrile or in water immediately before use.

Forced Degradation Conditions

-

Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.

-

Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.

-

Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid material to dry heat at 80°C.

-

Photostability: Expose the sample solution to light according to ICH Q1B guidelines.

Analytical Method for Stability Indication

A stability-indicating analytical method is crucial to separate the intact compound from any degradation products.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC).

-

Column: A reverse-phase C18 column is generally suitable.

-

Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid.

-

Detector: Since PEG linkers lack a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Mass spectrometry (LC-MS) can be used for the identification of degradation products.

Conclusion and Recommendations

The inherent instability of the free acid form of this compound, primarily due to intramolecular esterification, makes it unsuitable for long-term storage and applications where stability is critical. The sodium salt form, by preventing this degradation pathway, offers robust stability and is the recommended form for use in research and drug development. For applications requiring the free acid, it should be generated in situ from the sodium salt immediately prior to use to minimize degradation. Rigorous stability testing, as outlined in this guide, is essential to ensure the integrity and performance of this versatile linker in its final application.

References

The Core Mechanism of Hydroxy-PEG1-Acid as a Versatile Linker in Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the role of the linker molecule is paramount. The linker, a seemingly simple bridge, dictates the stability, solubility, and pharmacokinetic profile of the entire conjugate, ultimately influencing its therapeutic efficacy and safety. Among the diverse array of linkers, Hydroxy-PEG1-acid, a short, hydrophilic, and heterobifunctional molecule, has emerged as a critical tool. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its physicochemical properties, conjugation chemistry, and impact on the performance of bioconjugates.

Core Physicochemical Properties of this compound

This compound, also known as 2-(2-hydroxyethoxy)acetic acid, is the shortest discrete polyethylene glycol (PEG) linker possessing two distinct functional groups: a primary hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. This heterobifunctional nature allows for selective and sequential conjugation reactions.

The single ethylene glycol unit imparts crucial characteristics to the linker and the resulting conjugate. The hydrophilic nature of the PEG moiety enhances the aqueous solubility of the conjugate, a significant advantage when working with hydrophobic payloads or proteins prone to aggregation.[1][2] This property can lead to improved formulation stability and better in vivo behavior.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and the impact of a single PEG unit on conjugate characteristics, compiled from various sources.

| Property | Value/Effect | Source(s) |

| Molecular Weight | 134.13 g/mol | [4] |

| Solubility | High in aqueous media and polar organic solvents. | [4][5] |

| Functionality | Heterobifunctional: one hydroxyl and one carboxylic acid group. | [5][6] |

| Impact on Solubility | The hydrophilic PEG spacer increases the solubility of the conjugate in aqueous media.[4][5] | [1][3] |

| Impact on Stability | The amide bond formed is highly stable under physiological conditions.[7] The PEG chain can offer steric hindrance, potentially protecting the conjugate from enzymatic degradation.[8] | [7][8] |

| Impact on Aggregation | The hydrophilic nature of the PEG linker can mitigate aggregation of conjugates with hydrophobic payloads.[9] | [9] |

| Steric Hindrance | As a short linker, it provides minimal steric hindrance compared to longer PEG chains, which can be advantageous for maintaining the binding affinity of the targeting molecule.[10] | [10] |

Mechanism of Action: The Chemistry of Conjugation

The primary mechanism of action of this compound as a linker revolves around the reactivity of its terminal carboxylic acid group. This group can be readily activated to form a stable amide bond with primary amine groups present on biomolecules, such as the lysine residues on antibodies or other proteins.[5]

The most common method for activating the carboxylic acid is through the use of carbodiimide chemistry, typically employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12]

Experimental Protocol: Amine-Reactive Conjugation via EDC/NHS Chemistry

This protocol outlines a general procedure for the conjugation of this compound to a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., antibody, protein)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-aqueous reactions

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use. A typical starting molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).[13]

-

Dissolve the this compound in the appropriate solvent (Activation Buffer for aqueous reactions, or anhydrous DMF/DMSO for organic-phase reactions).

-

Dissolve the amine-containing molecule in the Conjugation Buffer.

-

-

Activation of this compound:

-

In a reaction vessel, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.

-

Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.[13]

-

-

Conjugation to the Amine-Containing Molecule:

-

Quenching the Reaction:

-

(Optional) Add a quenching reagent to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters and stop the reaction.[13]

-

-

Purification of the Conjugate:

-

Remove excess reagents, unreacted linker, and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[14]

-

Further purification to separate different species of the conjugate (e.g., based on drug-to-antibody ratio) can be achieved using techniques like Ion-Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC).[14]

-

Characterization of the Conjugate: The successful conjugation and purity of the final product can be assessed using various analytical techniques, including:

-

SDS-PAGE: To observe the increase in molecular weight of the protein after conjugation.

-

UV-Vis Spectroscopy: To determine the concentration of the protein and, if applicable, the conjugated payload.

-

Mass Spectrometry (MS): To confirm the exact mass of the conjugate and determine the drug-to-antibody ratio (DAR).

-

High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC) are used to assess purity and quantify different species.[14]

Applications in Drug Development

The unique properties of this compound make it a valuable linker in several areas of drug development.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells.[10] this compound serves as a non-cleavable linker, forming a stable amide bond that remains intact in the systemic circulation.[10] The payload is released only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome. The hydrophilic nature of the PEG1 moiety can help to improve the solubility and reduce the aggregation of ADCs, especially those with hydrophobic payloads.[15]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate this process. This compound can be incorporated into the synthesis of PROTACs to provide a short, hydrophilic spacer between the two binding moieties.[16]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key processes involving this compound.

Conclusion

This compound is a fundamental and versatile linker in the field of bioconjugation and drug development. Its heterobifunctional nature, coupled with the beneficial physicochemical properties imparted by the single ethylene glycol unit, allows for the precise and stable linkage of molecules. The straightforward and well-established conjugation chemistry, primarily through the formation of robust amide bonds, makes it an attractive choice for constructing advanced therapeutics like ADCs and PROTACs. For researchers and drug developers, a thorough understanding of the mechanism of action and the practical aspects of using this compound is essential for the rational design and successful development of next-generation targeted therapies.

References

- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. mdpi.com [mdpi.com]

- 5. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Short PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Core Utility of Short PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, offering a powerful method to enhance the therapeutic properties of biopharmaceuticals.[1] Short, monodisperse PEG linkers, typically comprising 2 to 12 ethylene glycol units (PEG2 to PEG12), provide precise control over the final conjugate's characteristics.[2] Unlike their polydisperse, polymeric counterparts, these discrete linkers allow for the exact tuning of a molecule's physicochemical properties.[2] Their primary functions include increasing the solubility of hydrophobic molecules, providing a flexible spacer between conjugated moieties, and improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3]

The strategic incorporation of a short PEG linker can mean the difference between a promising compound and a viable drug candidate by favorably altering its interaction with the biological environment. This guide provides an in-depth overview of their core characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Core Physicochemical Characteristics

The defining features of short PEG linkers stem from the fundamental properties of the repeating ethylene glycol unit. The length of the PEG chain is a critical design parameter that directly modulates these characteristics.[4]

1. Hydrophilicity and Solubility

The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, creating a hydration shell that significantly enhances the aqueous solubility of conjugated molecules.[3] This is a crucial advantage for the many potent, yet hydrophobic, small-molecule drugs that would otherwise be challenging to formulate for intravenous administration.[2][3] By increasing the hydrophilicity of the overall construct, PEG linkers mitigate aggregation and precipitation in biological fluids.[5][6]

2. Molecular Size and Flexibility

The addition of even a short PEG linker substantially increases the hydrodynamic volume of a molecule.[1] This increased size is a key factor in altering a drug's pharmacokinetics, often leading to reduced renal clearance and a longer circulation half-life.[5] The PEG chain is highly flexible, which can be advantageous in ensuring that a conjugated payload can still interact with its target by providing an optimal distance and orientation from the carrier molecule.

3. Biocompatibility and Low Immunogenicity

PEG is widely regarded as a non-toxic and non-immunogenic material, making it ideal for therapeutic applications.[6][7] The hydration shell created by the PEG chain can "shield" the conjugated molecule from recognition by the immune system and proteolytic enzymes, reducing immunogenicity and improving stability.[5]

Quantitative Data Presentation

The precise, monodisperse nature of short PEG linkers allows for predictable and quantifiable changes to a molecule's properties. The following tables summarize key quantitative data for common short PEG linkers.

Table 1: Core Physicochemical Properties of Short PEG Linkers

| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |

|---|---|---|---|---|

| PEG2 | 2 | 88.11 | 7.6 | -0.84 |

| PEG3 | 3 | 132.16 | 11.1 | -1.13 |

| PEG4 | 4 | 176.21 | 14.6 | -1.42 |

| PEG6 | 6 | 264.32 | 21.6 | -2.00 |

| PEG8 | 8 | 352.42 | 28.6 | -2.58 |

| PEG12 | 12 | 528.63 | 42.6 | -3.74 |

*Data sourced from BenchChem.[2] Note: Calculated LogP values are estimates and indicate high hydrophilicity.[2] A negative LogP value signifies that a compound is more hydrophilic than lipophilic.[8]

Table 2: Influence of PEG Molecular Weight on Hydrodynamic Radius

| PEG Molecular Weight (Da) | Hydrodynamic Radius (Rh), nm |

|---|---|

| 750 | Increased |

| 2000 | Further Increased |

| 5000 | Maximally Increased |

*This table summarizes findings from a study on methotrexate-loaded chitosan nanoparticles, illustrating that increasing PEG molecular weight enhances blood circulation time by increasing the hydrodynamic size.[4][9]

Logical Relationship: From Physicochemical Properties to Therapeutic Benefit

The fundamental characteristics of short PEG linkers directly translate into tangible benefits for drug development. The diagram below illustrates the logical flow from the core properties of a PEG linker to the desired therapeutic outcomes for a conjugated molecule, such as an ADC.

Caption: Logical flow from core PEG linker properties to therapeutic benefits.

Experimental Protocols

Characterizing PEGylated molecules is essential for ensuring product quality, safety, and efficacy.[1] Size-Exclusion Chromatography (SEC) is a cornerstone technique for this purpose, as it separates molecules based on their hydrodynamic volume.[1]

Protocol 1: Characterization of a PEGylated Protein by Size-Exclusion Chromatography (SEC)

This protocol provides a general framework for analyzing a PEGylation reaction mixture to separate and quantify the native protein, PEGylated conjugates, and free PEG.

Objective: To assess the outcome of a PEGylation reaction by separating species based on their size.

Materials:

-

HPLC or UPLC system with a UV detector (and optionally a Refractive Index detector for PEG).[1]

-

Size-exclusion chromatography column appropriate for the molecular weight range of the analytes.[1]

-

Mobile Phase: A buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). The mobile phase should be filtered and degassed.[1]

-

PEGylated protein sample and non-PEGylated protein standard.

Methodology:

-

System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the detector.[1]

-

Sample Preparation:

-

Chromatographic Run:

-

Data Analysis:

-

Identify the peaks based on their elution times. Typically, aggregated species elute first, followed by the PEGylated conjugate, the native protein, and finally the free PEG.[1]

-

Integrate the peak areas to determine the relative percentage of each species.[1]

-

For absolute quantification, a calibration curve should be generated using a known concentration of the native protein standard.[1]

-

Experimental Workflow Diagram: SEC Analysis

The following diagram illustrates the generalized workflow for the SEC analysis described above.

Caption: Generalized workflow for the SEC analysis of a PEGylated protein sample.[1]

Protocol 2: Determination of Partition Coefficient (LogP) via Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility between two immiscible phases, typically octan-1-ol (representing a lipidic environment) and water.[8] It is a key indicator of hydrophilicity.

Objective: To experimentally determine the LogP value of a PEG-containing compound.

Materials:

-

Test compound

-

Octan-1-ol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with octan-1-ol)

-

Separatory funnel or centrifuge tubes

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Vortex mixer and centrifuge

Methodology:

-

Preparation of Phases: Pre-saturate the octan-1-ol and aqueous phases by mixing them vigorously together for several hours, then allowing them to separate completely. This ensures mutual saturation and prevents volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a separatory funnel or tube.

-

Partitioning: Add an equal volume of the pre-saturated octan-1-ol to the funnel. Cap and shake vigorously for 2-3 minutes to allow for the compound to partition between the two phases. Let the funnel stand until the phases have clearly separated.

-

Phase Separation: Carefully separate the aqueous and organic layers. If an emulsion forms, centrifugation may be required to break it.

-

Quantification: Determine the concentration of the compound in each phase using a suitable and validated analytical method (e.g., HPLC).

-

Calculation:

Conclusion

Short, discrete polyethylene glycol linkers are powerful enabling tools in the design of advanced therapeutics.[2] Their well-defined structures provide a predictable means to tune critical physicochemical properties, directly impacting a drug's solubility, stability, and pharmacokinetic behavior.[2][5] A thorough understanding and rigorous analytical characterization of these linkers, using methods such as those detailed in this guide, are paramount to the successful development of safe and effective next-generation medicines.

References

An In-depth Technical Guide to Heterobifunctional PEG Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are macromolecules that possess two different reactive functional groups at their termini.[1] This unique characteristic allows for the sequential and specific conjugation of two distinct molecular entities, such as a therapeutic agent and a targeting moiety.[1][2] The incorporation of a PEG chain offers significant advantages, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting bioconjugate.[1][3][4] These properties make heterobifunctional PEG linkers indispensable tools in the development of advanced therapeutics like antibody-drug conjugates (ADCs), nanoparticle drug carriers, and peptide-based therapeutics.[2][3]

The versatility of these linkers stems from the ability to customize both the length of the PEG chain and the nature of the terminal functional groups, allowing for precise control over the linker's properties and the final conjugate's biological activity.[2][]

Core Properties and Advantages

The use of a PEG spacer in heterobifunctional linkers provides a multitude of benefits in bioconjugation strategies. These advantages are crucial for overcoming many of the challenges faced in drug development.

| Property | Advantage in Bioconjugation | Reference(s) |

| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can prevent aggregation. | [1][3] |

| Biocompatibility | PEG is generally non-toxic and non-immunogenic, making it well-suited for in vivo applications. | [6][7] |

| Reduced Immunogenicity | The flexible PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. | [1][2] |

| Improved Pharmacokinetics | The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, leading to a longer circulation half-life. | [1][8] |

| Enhanced Stability | PEG linkers can protect the attached molecules from enzymatic degradation. | [1][2] |

| Flexibility | The PEG spacer provides rotational freedom, which can be critical for maintaining the biological activity of the conjugated molecules. | [3] |

| Controlled Drug Release | Linkers can be designed to be stable in circulation but cleavable at the target site, ensuring controlled release of the therapeutic payload. | [2] |

Common Functional Groups

A wide array of functional groups can be incorporated into heterobifunctional PEG linkers, enabling a broad range of conjugation chemistries. The selection of functional groups is dictated by the available reactive sites on the molecules to be conjugated.

| Functional Group | Reactive Toward | Resulting Linkage | Common Applications |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | Protein and antibody labeling |

| Maleimide | Thiols (-SH) | Thioether | Cysteine-specific conjugation |

| Azide | Alkyne | Triazole (via Click Chemistry) | Bioorthogonal conjugation |

| Alkyne | Azide | Triazole (via Click Chemistry) | Bioorthogonal conjugation |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide (requires activator like EDC) | Surface modification, bioconjugation |

| Amine (-NH₂) | Carboxylic Acids (-COOH) | Amide (requires activator like EDC) | Surface modification, bioconjugation |

| Aldehyde/Ketone | Hydrazide, Aminooxy | Hydrazone, Oxime | Carbonyl-specific labeling |

Quantitative Data on Linker Properties

The length of the PEG linker can significantly influence the physicochemical and biological properties of the resulting bioconjugate.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

| PEG Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Plasma Half-life |

| No PEG | Lower | Reduced | Shorter |

| Short (e.g., PEG4) | Moderate | Moderate | Intermediate |

| Long (e.g., PEG12) | Higher | Improved | Longer |

| Note: The data presented is a synthesis from multiple studies and is dependent on the specific antibody, payload, and tumor model used.[8] |

Impact of PEG Linker Length on PROTAC-Mediated Protein Degradation

| PEG Linker Length | Ternary Complex Formation | Degradation Efficacy (DC50) |

| Short | May be sterically hindered | Less potent |

| Optimal | Favorable | Most potent |

| Long | May be too flexible, reducing stability | Less potent |

| Note: The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair.[9] |

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using a Maleimide-PEG-NHS Ester Linker

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody via a heterobifunctional PEG linker.

Materials:

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Maleimide-PEG-NHS ester linker

-

Thiol-containing drug

-

Reducing agent (e.g., TCEP)

-

Reaction buffers (e.g., borate buffer, pH 8.5 for amidation; phosphate buffer, pH 6.5-7.5 for maleimide reaction)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Modification (Amidation): a. Dissolve the Maleimide-PEG-NHS ester linker in a suitable organic solvent (e.g., DMSO). b. Add the linker solution to the antibody solution at a specific molar ratio. c. Incubate the reaction at room temperature for 1-2 hours. d. Purify the PEGylated antibody to remove excess linker using size-exclusion chromatography.

-

Drug Conjugation (Thiol-Maleimide Reaction): a. Dissolve the thiol-containing drug in a suitable solvent. b. Add the drug solution to the purified PEGylated antibody solution. c. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

-

Purification and Characterization: a. Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug and other impurities. b. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and/or mass spectrometry.

Synthesis of Carboxylic Acid-Terminated PEG[10][11]

This protocol describes the synthesis of a PEG derivative with a terminal carboxylic acid group.

Materials:

-

Allyl-PEG-OH

-

Succinic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Cold diethyl ether

Procedure:

-

Mix Allyl-PEG-OH with succinic anhydride and a catalytic amount of DMAP in a flask.

-

Heat the mixture at 50°C and stir for 16 hours.[10]

-

Purify the resulting product by precipitation in cold diethyl ether, followed by centrifugation and drying under vacuum.[10]

Protein Coupling to Carboxylic Acid-Terminated PEG[10][11]

This protocol details the conjugation of a protein (e.g., an antibody) to a surface functionalized with carboxylic acid-terminated PEG.

Materials:

-

Carboxylic acid-terminated PEG-functionalized surface (e.g., nanoparticles)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Protein to be conjugated

-

MES buffer (50 mM, pH 5.5)

Procedure:

-

Suspend the PEG-functionalized material in MES buffer.

-

Add EDC and NHS to the suspension and shake for 20 minutes to activate the carboxylic acid groups.[11][10]

-

Add the protein solution to the activated suspension and shake for 1 hour.[11][10]

-

Separate the protein-conjugated material from the solution (e.g., by magnetic separation for nanoparticles).[11][10]

Visualizations

Antibody-Drug Conjugate (ADC) Mechanism of Action

Caption: The mechanism of action for an Antibody-Drug Conjugate (ADC).[1]

PROTAC Mechanism of Action

Caption: The mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).[8]

General Experimental Workflow for Bioconjugation

Caption: A generalized workflow for the synthesis of a bioconjugate.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of drug delivery and bioconjugation.[8] Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs.[8] The experimental protocols and quantitative data provided in this guide offer a foundation for researchers and drug developers to design, synthesize, and characterize advanced bioconjugates with improved therapeutic potential.[1] The continued innovation in linker chemistry will undoubtedly lead to the next generation of targeted therapies.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]

The Pivotal Role of the Hydroxyl Group in Hydroxy-PEG1-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the terminal hydroxyl group in Hydroxy-PEG1-acid, a versatile heterobifunctional linker. Understanding the properties and reactivity of this functional group is paramount for its effective application in drug delivery, bioconjugation, and surface modification.

Introduction to this compound

This compound, also known as 2-(2-hydroxyethoxy)acetic acid, is a short-chain polyethylene glycol (PEG) derivative featuring a hydroxyl (-OH) group at one terminus and a carboxylic acid (-COOH) group at the other. This bifunctional nature allows for sequential and specific chemical modifications, making it a valuable tool in the construction of complex bioconjugates. The single ethylene glycol unit provides a short, hydrophilic spacer that enhances solubility and can influence the pharmacokinetic properties of the conjugated molecule.

The Multifaceted Role of the Hydroxyl Group

The hydroxyl group in this compound is not merely a passive terminus; it actively participates in and influences the chemical and physical properties of the molecule and its subsequent conjugates.

A Gateway for Versatile Functionalization

The primary role of the hydroxyl group is to serve as a reactive handle for further chemical modification.[1][2][3][4][5] This allows for the introduction of a wide array of other functional groups, thereby expanding the conjugation possibilities. For instance, the hydroxyl group can be:

-

Esterified: To introduce moieties that can alter solubility or serve as protecting groups.

-

Alkylated: To form ether linkages, which are generally more stable than esters.

-

Activated: For subsequent nucleophilic substitution, enabling the introduction of amines, azides, or thiols.

This versatility allows researchers to tailor the linker to the specific needs of their application, such as attaching fluorescent probes for imaging or other targeting ligands for enhanced cellular uptake.[6]

Enhancing Aqueous Solubility

The hydrophilic nature of the polyethylene glycol backbone, which includes the terminal hydroxyl group, significantly contributes to the water solubility of this compound and the molecules it is conjugated to.[1][2][4][7] This property is particularly beneficial when working with hydrophobic drugs or biomolecules, as it can improve their bioavailability and ease of formulation.[8] The PEGylation process, in general, is a well-established method to enhance the solubility and stability of therapeutic molecules.[8][][10]

Impact on Stability and Handling

An important consideration is the intramolecular reactivity of this compound in its free acid form. The hydroxyl group can react with the carboxylic acid group of another molecule to form a polyester, leading to polymerization.[1][7][11] To prevent this self-condensation and ensure stability during storage and shipping, this compound is often supplied as a sodium salt.[1][7][11]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | [12] |

| Molecular Weight | 134.13 g/mol | [2][12] |

| CAS Number | 89211-34-7 | [12] |

| Purity | ≥95% | [12] |

| Storage | -20°C | [1][7] |

Experimental Protocols

The following are generalized protocols for the functionalization of the hydroxyl group and subsequent conjugation using the carboxylic acid group of this compound. Researchers should optimize these protocols for their specific molecules and applications.

General Protocol for Esterification of the Hydroxyl Group

This protocol describes a typical procedure for esterifying the hydroxyl group of this compound with an acyl chloride or anhydride.

Materials:

-

This compound (or its sodium salt)

-

Acyl chloride or anhydride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Stirring plate and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply for inert atmosphere

Procedure:

-

Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Slowly add the acyl chloride or anhydride (1.0 to 1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Amide Bond Formation via the Carboxylic Acid Group (EDC/NHS Coupling)

This protocol outlines the activation of the carboxylic acid group with EDC and NHS for subsequent reaction with a primary amine.

Materials:

-

This compound derivative (with the hydroxyl group protected or already functionalized)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-containing molecule

-

Anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or DCM)

-

pH meter or pH paper

Procedure:

-

Dissolve the this compound derivative in the anhydrous solvent in a reaction vessel.

-

Add NHS (1.1 to 1.5 equivalents) and EDC (1.1 to 1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated ester.

-

In a separate vessel, dissolve the amine-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.

-

Slowly add the activated NHS ester solution to the amine solution.

-

Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

-

Purify the resulting conjugate using an appropriate technique such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

Visualizing the Role and Reactivity

The following diagrams illustrate the structure and reaction workflows involving this compound.

References

- 1. This compound sodium salt, 2855229-28-4 | BroadPharm [broadpharm.com]

- 2. This compound|COA [dcchemicals.com]

- 3. Hydroxy-PEG1-methylamine, 85475-01-0 | BroadPharm [broadpharm.com]

- 4. This compound|CAS 89211-34-7|DC Chemicals [dcchemicals.com]

- 5. Hydroxy PEG, Hydroxyl PEG Linkers, PEG Alcohol Reagents | AxisPharm [axispharm.com]

- 6. OH-PEG-COOH, α-hydroxyl-ω-carboxyl poly(ethylene glycol) - Biopharma PEG [biochempeg.com]

- 7. Hydroxy-PEG10-acid sodium salt | BroadPharm [broadpharm.com]

- 8. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 10. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. chemscene.com [chemscene.com]

A Technical Guide to the Reactivity of the Carboxylic Acid in Hydroxy-PEG1-acid for Researchers and Drug Development Professionals